

Application Notes and Protocols for the Total Synthesis of Viridiol

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Compound of Interest

Compound Name: Viridiol

Cat. No.: B1683570

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Introduction

Viridiol is a naturally occurring furanosteroid produced by the fungus *Gliocladium virens*. It belongs to a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. Notably, **viridiol** and its structural relatives, such as viridin and wortmannin, have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various human cancers. This inhibitory action positions **viridiol** as a promising scaffold for the development of novel anticancer agents. This document provides a detailed methodology for the total synthesis of (-)-**viridiol**, based on the asymmetric synthesis reported by Gao et al., offering a scalable approach for its preparation for further biological investigation.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of (-)-**viridiol**.

Table 1: Reagents and Yields for the Synthesis of Key Intermediates

Step	Intermedi ate	Key Reagents	Solvent	Temperat ure (°C)	Time (h)	Yield (%)
1	S1	L-(+)- Ribose, 2,2- dimethoxyp ropane, p- TsOH·H ₂ O	Acetone	rt	2	98
2	S2	NaIO ₄ , NaHCO ₃	THF/H ₂ O	0 to rt	2	95
3	S3	(Carbethox ymethylene)triphenylp hosphoran e	Toluene	110	12	85
4	15	DIBAL-H	CH ₂ Cl ₂	-78	1	92
5	14	NH ₂ OH·HC l, NaHCO ₃ , Chloramine -T	EtOH/H ₂ O	0	1	65 (2 steps)
6	13	3-bromo-2- methylphe nol, TESCl, imidazole	CH ₂ Cl ₂	rt	1	98
7	S6	n-BuLi, (S)- glycidyl nosylate	THF	-78 to rt	12	80
8	12	TBSOTf, 2,6-lutidine	CH ₂ Cl ₂	-78 to 0	0.5	95
9	11	Co(salen), PhSiH ₃	Acetone	35	12	68

10	20	Dess-Martin periodinane	CH ₂ Cl ₂	0	1	85
11	S8	L-proline, HCHO	DMSO	80	3	75
12	21	Pd(OAc) ₂ , O ₂	DMSO	100	12	52
13	10	NaBH ₄	CH ₂ Cl ₂ /Et OH	-10	0.5	79
14	(-)-Viridiol (4)	Dowex 50W-X8	Acetone/MeOH	rt	1	91

Experimental Protocols

This section provides detailed methodologies for the key steps in the total synthesis of (-)-viridiol.

Protocol 1: Synthesis of Unsaturated Ester (S3)

- To a solution of L-(+)-ribose (10.0 g, 66.6 mmol) in acetone (100 mL) at room temperature, add 2,2-dimethoxypropane (16.4 mL, 133.2 mmol) and p-toluenesulfonic acid monohydrate (1.27 g, 6.66 mmol).
- Stir the mixture for 2 hours.
- Quench the reaction with triethylamine and concentrate under reduced pressure. The residue is purified by flash chromatography to afford intermediate S1.
- Dissolve S1 in a mixture of THF (150 mL) and H₂O (50 mL) and cool to 0 °C.
- Add NaHCO₃ (11.2 g, 133.2 mmol) followed by portion-wise addition of NaIO₄ (28.5 g, 133.2 mmol).
- Allow the reaction to warm to room temperature and stir for 2 hours.

- Filter the reaction mixture through a pad of Celite and extract the filtrate with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate to give the crude aldehyde S2.
- To a solution of crude S2 in toluene (150 mL), add (carbethoxymethylene)triphenylphosphorane (27.8 g, 79.9 mmol).
- Heat the mixture to 110 °C and stir for 12 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield unsaturated ester S3 as a colorless oil.

Protocol 2: Intramolecular [3+2] Cycloaddition to form Isoxazoline (14)

- To a solution of allylic alcohol 15 (5.0 g, 21.7 mmol) in a mixture of ethanol (100 mL) and H_2O (20 mL) at 0 °C, add $\text{NH}_2\text{OH}\cdot\text{HCl}$ (3.0 g, 43.4 mmol) and NaHCO_3 (3.6 g, 43.4 mmol).
- Stir the mixture for 30 minutes, then add a solution of Chloramine-T (5.4 g, 23.9 mmol) in H_2O (20 mL) dropwise.
- Stir the reaction at 0 °C for 1 hour.
- Extract the mixture with CH_2Cl_2 .
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 5:1) to afford isoxazoline 14.

Protocol 3: Co-catalyzed Metal-Hydride H Atom Transfer (MHAT) Radical Cyclization to form the Steroid Skeleton (11)

- To a solution of the coupling product 12 (1.0 g, 1.3 mmol) in acetone (25 mL), add $\text{Co}(\text{salen})$ (84 mg, 0.13 mmol) and PhSiH_3 (0.2 mL, 1.6 mmol).

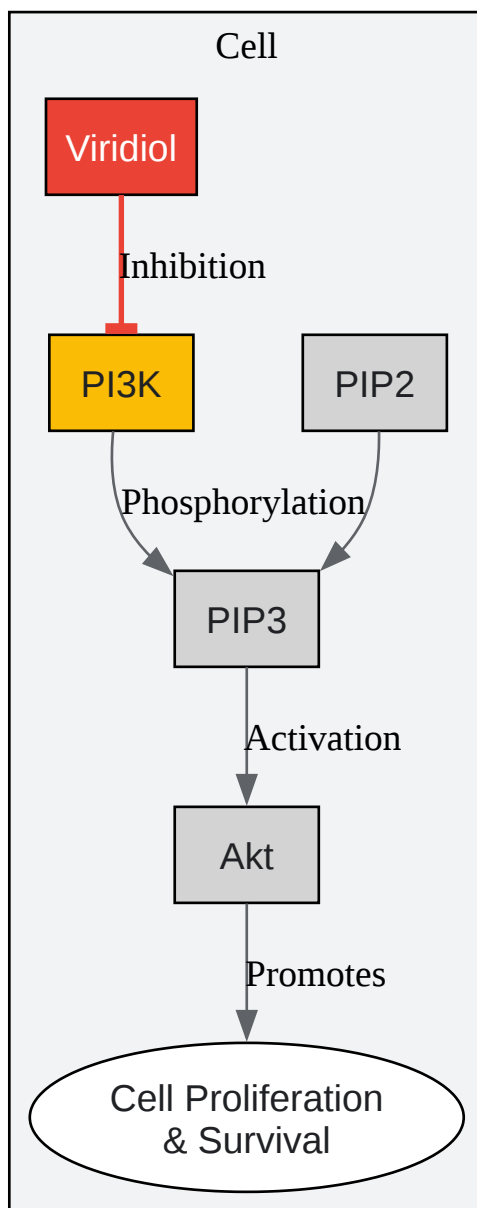
- Stir the mixture at 35 °C for 12 hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 8:1) to yield the cyclized product 11.

Protocol 4: Final Deprotection to Yield (-)-**Viridiol** (4)

- To a solution of intermediate 10 (100 mg, 0.22 mmol) in a 1:1 mixture of acetone and methanol (4 mL), add Dowex 50W-X8 resin (50 mg).
- Stir the suspension at room temperature for 1 hour.
- Filter the mixture and wash the resin with methanol.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash chromatography (CH₂Cl₂/methanol = 20:1) to afford (-)-**viridiol** (4) as a white solid.

Visualizations

Diagram 1: Total Synthesis Workflow of (-)-**Viridiol**



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
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